Welcome to the BenchChem Online Store!
molecular formula C7H2Cl2F2O B143381 4-Chloro-2,5-difluorobenzoyl chloride CAS No. 132794-08-2

4-Chloro-2,5-difluorobenzoyl chloride

Cat. No. B143381
M. Wt: 210.99 g/mol
InChI Key: DFLRZGOHFNFBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04996355

Procedure details

38.5 g 4-chloro-2,5-difluorobenzoic acid (0.2 mole) was placed in a 250 mL, 3-necked roundbottom flask equipped with a magnetic stirbar, a thermometer, and a water-cooled condenser. 238 g thionyl chloride was added in one lot. The mixture was stirred and heated on a water bath. At about 58°-60° C. the solid dissolved with evolution of gas and formation of foam. The mixture was stirred and maintained at 60° C. until all the solid dissolved - about 30 minutes. It was then heated in a boiling water bath to reflux and held there for 2 hours.
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([F:12])[CH:3]=1.S(Cl)([Cl:15])=O>O>[Cl:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([Cl:15])=[O:7])=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
38.5 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1F)F
Step Two
Name
Quantity
238 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirbar
TEMPERATURE
Type
TEMPERATURE
Details
heated on a water bath
DISSOLUTION
Type
DISSOLUTION
Details
At about 58°-60° C. the solid dissolved with evolution of gas and formation of foam
STIRRING
Type
STIRRING
Details
The mixture was stirred
DISSOLUTION
Type
DISSOLUTION
Details
dissolved - about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated in a boiling water bath
TEMPERATURE
Type
TEMPERATURE
Details
to reflux

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC(=C(C(=O)Cl)C=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.